Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate
Description
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Properties
Molecular Formula |
C23H27ClN2O4S |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H27ClN2O4S/c1-3-30-23(29)19-14(2)20(21(28)25-17-7-5-4-6-8-17)31-22(19)26-18(27)13-15-9-11-16(24)12-10-15/h9-12,17H,3-8,13H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
SJWYCKGHQOPNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters. Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
